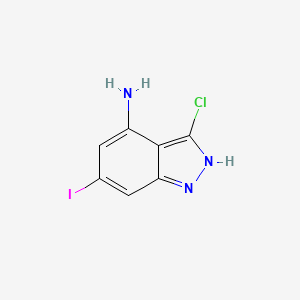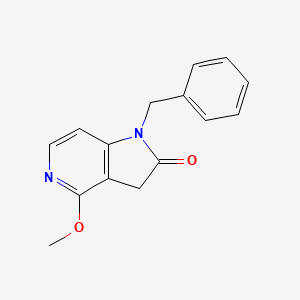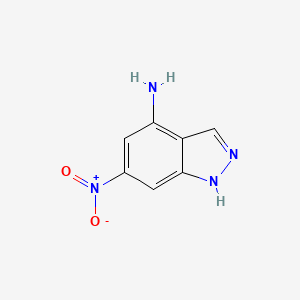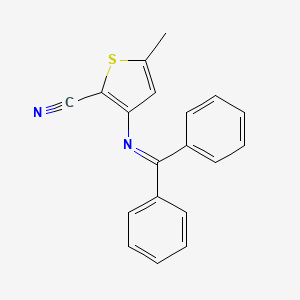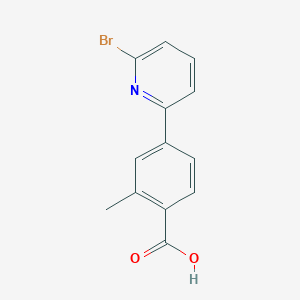![molecular formula C12H12N2O4 B1371017 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid CAS No. 1154729-69-7](/img/structure/B1371017.png)
3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid
Overview
Description
The compound “3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid” is a chemical substance used in diverse scientific research. It exhibits unique properties that enable its utilization in various fields, ranging from pharmaceuticals to material science. The compound has a CAS Number of 1154729-69-7 . Its IUPAC name is 4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 248.24 . The InChI key is SWFJQFNDJBWUOR-UHFFFAOYSA-N . The compound’s structure can be analyzed using various spectroscopic techniques. For example, its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .It has a storage temperature of room temperature . The compound’s physical and chemical properties can be analyzed using various techniques, such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Scientific Research Applications
Antioxidant Properties
Research by Dovbnya et al. (2022) explored the synthesis of compounds including 3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid derivatives. The focus was on developing methods for synthesizing these compounds and studying their antioxidant activities. The antioxidant activity was evaluated in vitro, indicating a potential area of application for these compounds in antioxidant research (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial Activity
Balaswamy et al. (2012) conducted research on the synthesis of benzoxazole derivatives and their antimicrobial properties. This suggests that compounds related to this compound could have applications in developing new antimicrobial agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Antiproliferative Activity
Božić et al. (2017) studied the antiproliferative activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives. These compounds, which are structurally related to this compound, were evaluated against human cancer cell lines, highlighting their potential in cancer research and treatment (Božić, Rogan, Poleti, Rančić, Trišović, & Uscumlic, 2017).
Application in Alzheimer's Disease Research
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease research. The synthesis involved compounds structurally related to this compound, demonstrating its relevance in developing tools for neurological research (Gao, Wang, & Zheng, 2018).
properties
IUPAC Name |
4-[(2-methyl-1,3-benzoxazol-5-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-13-9-6-8(2-3-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJQFNDJBWUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
